Calindol-13C,d2 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

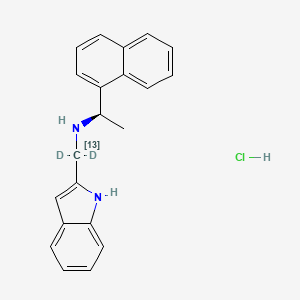

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1/i14+1D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XFGGQWPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675549 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217828-76-6 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Understanding Calindol-13C,d2 Hydrochloride

An In-Depth Technical Guide to the Mechanism of Action of Calindol-13C,d2 Hydrochloride

This compound is the isotopically labeled form of Calindol hydrochloride, incorporating carbon-13 and deuterium.[1][2] This labeling makes it a valuable tool for researchers as a tracer in various studies or as an internal standard for quantitative analysis using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The biological activity and mechanism of action, however, are attributed to the parent compound, Calindol.

Calindol is a potent and selective positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), also known as a calcimimetic.[3][4] It belongs to a class of indole derivatives and has been the subject of comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.[4] This guide will provide a detailed exploration of the molecular mechanisms through which Calindol exerts its effects, primarily focusing on its interaction with the CaSR and its subsequent impact on intracellular signaling pathways. Additionally, we will discuss its secondary effects on voltage-gated calcium channels.

Primary Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The principal mechanism of action of Calindol is its function as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[3][4] The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis in the body.[5] It is highly expressed in the parathyroid glands and kidneys.[5]

As a PAM, Calindol does not directly activate the CaSR on its own but rather enhances the sensitivity of the receptor to its endogenous ligand, extracellular calcium (Ca²⁺).[3][6] This potentiation of the receptor's activity occurs through binding to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[6]

Molecular Interaction with CaSR

The CaSR is characterized by a large extracellular domain (ECD) that binds Ca²⁺ and a 7TM domain typical of GPCRs.[6] While Ca²⁺ binds to the ECD, calcimimetics like Calindol bind to a distinct site within the 7TM domain.[6] This allosteric binding induces a conformational change in the receptor that enhances the affinity for Ca²⁺ and stabilizes the active state of the receptor, leading to a more robust downstream signaling response at a given concentration of extracellular calcium.

Interestingly, studies have shown that while Calindol has minimal agonist activity in the absence of extracellular Ca²⁺ on the wild-type receptor, it can act as a strong agonist on a truncated form of the receptor lacking the ECD.[6] This finding underscores the distinct allosteric linkage between the Ca²⁺ binding site in the ECD and the calcimimetic binding site in the 7TM domain.[6]

Downstream Signaling Pathways

Upon activation, the CaSR couples to multiple G-protein signaling pathways, primarily Gq/11 and Gi/o.[5] Calindol's potentiation of CaSR activation leads to the stimulation of these pathways:

-

Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). In the presence of 2mM Ca²⁺, Calindol stimulates phosphatidylinositol (PI) accumulation with an EC₅₀ of 1.0 μM in cells expressing the rat CaSR and 0.31 μM in cells with the human CaSR.[3]

The signaling cascade initiated by Calindol's modulation of the CaSR is depicted in the following diagram:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Calindol-13C,d2 Hydrochloride

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calindol-13C,d2 Hydrochloride is a stable isotope-labeled analog of Calindol, a potent and specific positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). While Calindol itself is a critical tool for investigating the physiological roles of the CaSR, the incorporation of Carbon-13 and Deuterium isotopes into its structure provides an indispensable analytical reagent. This guide details the core research applications of this compound, focusing on its use as an internal standard for highly accurate quantitative bioanalysis and as a tracer for metabolic profiling. These applications are fundamental to the robust characterization of the pharmacokinetics and metabolism of Calindol and related calcimimetic compounds, ensuring data integrity and accelerating drug development programs.

The Calcium-Sensing Receptor (CaSR) and its Allosteric Modulator, Calindol

The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1][2] It detects minute fluctuations in extracellular calcium levels, primarily regulating parathyroid hormone (PTH) secretion from the parathyroid gland.

Calindol is a "calcimimetic" compound, meaning it mimics the effect of calcium on the receptor.[2] Specifically, it acts as a positive allosteric modulator (PAM), binding to a site on the receptor's transmembrane domain distinct from the calcium-binding site.[2][3] This binding event does not typically activate the receptor on its own but significantly enhances the receptor's sensitivity to its natural ligand, extracellular Ca²⁺.[3] This potentiation of CaSR signaling makes Calindol a valuable tool for studying calcium metabolism and a lead compound for developing therapeutics targeting diseases of calcium imbalance.

The primary mechanism involves Calindol binding to the 7-transmembrane (7TMD) domain of the CaSR.[2][3] This conformational change increases the affinity of the receptor for Ca²⁺, leading to enhanced activation of downstream signaling pathways, such as the stimulation of phosphatidylinositol (PI) hydrolysis, even at physiological calcium concentrations.[2][4]

Pharmacological Profile of Calindol

| Parameter | Value | Target/System |

| EC₅₀ | 132 nM | Calcium-Sensing Receptor (CaSR) |

| pEC₅₀ (PI Hydrolysis) | 6.9 | Human CaSR |

| pEC₅₀ (Proliferation) | 7.4 | Human CaSR |

| Mechanism | Positive Allosteric Modulator (PAM) | G-Protein Coupled Receptor |

Data compiled from multiple sources.[2][4][5][6]

CaSR Signaling Pathway Modulation by Calindol

The following diagram illustrates the allosteric modulation of the CaSR by Calindol, leading to the activation of the Gq/11 pathway and subsequent intracellular signaling cascades.

Caption: Allosteric modulation of the CaSR by Calindol enhances Ca²⁺ sensitivity.

The Analytical Imperative: Stable Isotope Labeling

In drug development, it is crucial to understand a compound's journey through a biological system—a field known as ADME (Absorption, Distribution, Metabolism, and Excretion).[7] Stable isotope labeling (SIL) is a foundational technique that enables this analysis with unparalleled precision.[8]

This compound incorporates one Carbon-13 atom and two Deuterium (heavy hydrogen) atoms.[9] These isotopes are non-radioactive and behave chemically identically to their lighter counterparts but have a higher mass. This mass difference is the key to their utility.

Core Advantages of SIL:

-

Internal Standardization: In quantitative mass spectrometry, an ideal internal standard (IS) is a substance that is chemically identical to the analyte but has a different mass. A stable isotope-labeled version of the analyte is the "gold standard" IS because it co-elutes chromatographically and experiences identical ionization efficiency and matrix effects as the unlabeled drug. This corrects for sample loss during preparation and instrumental variability, leading to highly accurate and precise quantification.[5]

-

Metabolic Tracing: The unique mass signature of the labeled compound acts as a "tag." When analyzing complex biological samples like plasma or urine, researchers can specifically search for signals corresponding to the labeled drug and its metabolites. This allows for the confident differentiation of drug-related material from thousands of endogenous background molecules.[5][8]

Core Research Application: Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the quantification of Calindol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is essential for defining the pharmacokinetic (PK) profile of Calindol.

Experimental Workflow: LC-MS/MS Quantification

The workflow below outlines the process of quantifying Calindol in plasma samples from a research study.

Caption: Bioanalytical workflow for quantifying Calindol using its stable isotope-labeled internal standard.

Protocol: Quantification of Calindol in Human Plasma by LC-MS/MS

This protocol is a representative example and must be fully validated according to regulatory guidelines before implementation.

1. Materials and Reagents

-

Calindol Hydrochloride (Analyte)

-

This compound (Internal Standard)

-

Control Human Plasma (K₂EDTA)

-

Acetonitrile (ACN), HPLC Grade

-

Formic Acid, LC-MS Grade

-

Water, LC-MS Grade

-

96-well collection plates

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Calindol and Calindol-13C,d2 HCl in methanol.

-

Calibration Standards: Serially dilute the Calindol stock solution with 50:50 ACN:Water to prepare a series of working solutions. Spike these into control plasma to create calibration standards (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Calindol-13C,d2 HCl stock solution in ACN. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma (standards, quality controls, or unknown samples) into a 96-well plate.

-

Add 200 µL of the Internal Standard Working Solution (50 ng/mL Calindol-13C,d2 HCl in ACN) to each well.

-

Vortex the plate for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

4. LC-MS/MS Conditions (Illustrative)

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization: Electrospray Ionization, Positive Mode (ESI+)

-

MRM Transitions:

-

Calindol: Q1: 317.2 -> Q3: 155.1 (example transition)

-

Calindol-13C,d2 HCl: Q1: 320.2 -> Q3: 155.1 (example transition, note mass shift in Q1)

-

5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio (Calindol / Calindol-13C,d2) against the nominal concentration of the calibration standards.

-

Apply a linear regression with a 1/x² weighting.

-

Determine the concentration of Calindol in the unknown samples by back-calculating from their measured peak area ratios using the regression equation.

Conclusion

This compound is not a therapeutic agent itself, but rather a critical research tool that enables the precise and accurate study of its unlabeled counterpart. Its use as an internal standard is fundamental to establishing the pharmacokinetic profile of Calindol, providing the reliable concentration data needed for dose-finding, safety assessments, and PK/PD modeling. Furthermore, its utility as a tracer is invaluable for elucidating metabolic pathways. For any research program involving the development of CaSR modulators like Calindol, the synthesis and application of its stable isotope-labeled analog represent a non-negotiable step for ensuring data of the highest quality and integrity.

References

-

Adooq Bioscience. Calindol hydrochloride. [Online] Available at: [Link]

-

Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Journal of Biological Chemistry, 280(44), 37013-20. [Online] Available at: [Link]

-

Martínez-Mayorga, K., et al. (2006). Molecular modeling study of isoindolines as L-type Ca(2+) channel blockers by docking calculations. Journal of Molecular Modeling, 12(4), 415-22. [Online] Available at: [Link]

-

Wikipedia. L-type calcium channel. [Online] Available at: [Link]

-

International Atomic Energy Agency. Synthesis and applications of isotopically labelled compounds 1988. [Online] Available at: [Link]

-

ResearchGate. Molecular modeling study of isoindolines as L-type Ca2+ channel blockers by docking calculations. [Online] Available at: [Link]

-

Taylor, C. W., & Tovey, S. C. (2004). Calmodulin and calcium-release channels. Cell Calcium, 35(6), 575-83. [Online] Available at: [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-91. [Online] Available at: [Link]

-

Gamper, N., & Shapiro, M. S. (2003). Calmodulin mediates Ca2+-dependent modulation of M-type K+ channels. The Journal of General Physiology, 122(1), 17-31. [Online] Available at: [Link]

-

News-Medical.Net. (2024). What are calcium channel modulators and how do they work? [Online] Available at: [Link]

-

Lynch, C. (2022). Synthesis of Core-Labeled Arenes. University of Chicago Knowledge. [Online] Available at: [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Online] Available at: [Link]

-

Little, H. J. (2021). L-Type Calcium Channel Blockers: A Potential Novel Therapeutic Approach to Drug Dependence. Pharmacological Reviews, 73(4), 1603-1632. [Online] Available at: [Link]

-

Taylor & Francis Online. L-type calcium channels – Knowledge and References. [Online] Available at: [Link]

-

Contract Pharma. (2017). Radiolabeling is Still Hot. [Online] Available at: [Link]

Sources

- 1. adooq.com [adooq.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mybiosource.com [mybiosource.com]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Calindol-¹³C,d₂ Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of Calindol-¹³C,d₂ Hydrochloride, a stable isotope-labeled (SIL) internal standard for the calcimimetic Calindol. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Calindol is a significant compound in pharmacological research. The development of a high-purity, well-characterized SIL internal standard is paramount for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies where accuracy and precision are critical. This document details a robust, multi-step synthetic route designed for the specific incorporation of one ¹³C and two deuterium atoms into the methylene bridge of the Calindol structure. Furthermore, it establishes a rigorous analytical workflow for the comprehensive characterization and final validation of the labeled compound, ensuring its suitability for demanding research applications.

Introduction: The Rationale for Stable Isotope Labeling

Calindol, (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent positive allosteric modulator of the CaSR, making it a valuable tool for studying receptor function and a lead compound for potential therapeutics. In drug development, quantitative analysis of a drug candidate in biological matrices is a foundational requirement. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose, and its accuracy hinges on the use of an appropriate internal standard (IS).

A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response. While deuterium labeling is common, incorporating a heavy atom like ¹³C alongside deuterium offers superior performance. This strategy minimizes the potential for chromatographic separation between the analyte and the IS (the "isotope effect"), which can sometimes occur with highly deuterated standards, and provides a more significant mass shift, moving the IS signal further from the natural isotopic distribution of the analyte. The synthesis of Calindol-¹³C,d₂ Hydrochloride is therefore a critical step in enabling robust bioanalytical method development for Calindol.

Strategic Synthesis of Calindol-¹³C,d₂ Hydrochloride

The selected synthetic strategy is a three-step process designed for efficiency and precise installation of the isotopic labels at the desired position. The core transformation involves the reduction of a ¹³C-labeled amide intermediate with a deuterated reducing agent. This approach is superior to alternatives like the reductive amination of a labeled aldehyde, as it concentrates the isotopic labeling steps at the end of the synthesis, maximizing the conservation of expensive labeled reagents.

Synthetic Pathway Overview

The synthesis proceeds via the following key steps:

-

Carboxylation of Indole: Introduction of a ¹³C-carboxyl group at the C2 position of the indole ring using ¹³CO₂.

-

Amide Coupling: Formation of a stable amide bond between the ¹³C-labeled indole-2-carboxylic acid and the chiral amine, (R)-1-(1-naphthyl)ethanamine.

-

Labeled Reduction & Salt Formation: Reduction of the ¹³C-amide using Lithium Aluminum Deuteride (LiAlD₄) to yield the target molecule, Calindol-¹³C,d₂, followed by conversion to its hydrochloride salt for improved stability and handling.

Caption: Synthetic pathway for Calindol-¹³C,d₂ Hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Indole-2-carboxylic acid-¹³C

-

Rationale: This step introduces the ¹³C label. Deprotonation of indole at the C2 position with a strong base like n-butyllithium creates a nucleophilic species that readily attacks the electrophilic carbon of ¹³CO₂, a cost-effective source for the ¹³C isotope.

-

Protocol:

-

Dissolve 1H-Indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Bubble ¹³CO₂ gas (from a cylinder, >99% ¹³C) through the solution for 2 hours.

-

Allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding 1 M HCl (aq) until the pH is ~2.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to yield the title compound as a white solid.

-

Step 2: Synthesis of (R)-N-(1-(naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide-¹³C

-

Rationale: This step constructs the core backbone of the molecule. HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization, preserving the stereochemical integrity of the chiral amine.

-

Protocol:

-

To a solution of 1H-Indole-2-carboxylic acid-¹³C (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature.

-

Add (R)-1-(1-naphthyl)ethanamine (1.05 eq) and stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the amide as a solid.

-

Step 3: Synthesis of Calindol-¹³C,d₂ Hydrochloride

-

Rationale: This is the key labeling step. Lithium Aluminum Deuteride (LiAlD₄) is a powerful reducing agent necessary to reduce the stable amide functional group. Critically, it delivers two deuterium atoms to the carbonyl carbon, completing the desired -¹³CD₂- labeling pattern. The final product is converted to the hydrochloride salt to improve its crystallinity, stability, and solubility in polar solvents.

-

Protocol:

-

Under an argon atmosphere, suspend Lithium Aluminum Deuteride (LiAlD₄) (2.0 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of the amide from Step 2 (1.0 eq) in anhydrous THF.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours. Monitor for the disappearance of starting material by LC-MS.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH (aq), and then more water (Fieser workup).

-

Stir the resulting suspension until a granular precipitate forms. Filter the solid and wash thoroughly with THF.

-

Concentrate the filtrate to obtain the crude Calindol-¹³C,d₂ free base. Purify via column chromatography if necessary.

-

Dissolve the purified free base in a minimal amount of diethyl ether and cool to 0 °C.

-

Add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Calindol-¹³C,d₂ Hydrochloride as a light tan solid.

-

Comprehensive Characterization and Quality Control

Rigorous analytical characterization is essential to validate the structure, confirm isotopic incorporation, and determine the purity of the final product.

Caption: Analytical workflow for the characterization of Calindol-¹³C,d₂ HCl.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the labeled compound and verify the mass increase corresponding to the incorporated isotopes.

-

Protocol:

-

Prepare a ~1 mg/mL stock solution of the sample in methanol.

-

Dilute the stock solution to ~10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Analyze by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry in positive ion mode.

-

Acquire data over a mass range of m/z 100-500.

-

-

Expected Results: The analysis confirms the successful incorporation of the labels. The high-resolution mass measurement provides unambiguous confirmation of the elemental composition.

| Compound | Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ (Da) | Observed Mass Shift (Da) | | :--- | :--- | :

An In-depth Technical Guide to Calindol-13C,d2 Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of Calindol-13C,d2 Hydrochloride, a valuable tool in the study of the Calcium-Sensing Receptor (CaSR). It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering not only detailed information but also practical, field-proven insights and experimental protocols.

Introduction

This compound is the isotopically labeled form of Calindol hydrochloride, a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The incorporation of a stable carbon-13 isotope and two deuterium atoms makes this compound an ideal internal standard for quantitative mass spectrometry-based assays, ensuring high accuracy and precision in bioanalytical studies. Understanding the multifaceted properties of this compound is crucial for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | N-[(1R)-1-(1-Naphthalenyl)ethyl]-1H-indole-2-(methan-13C,d2)amine Hydrochloride | [1] |

| CAS Number | 1217828-76-6 | [1] |

| Molecular Formula | C₂₀¹³CH₁₉D₂ClN₂ | [1] |

| Molecular Weight | 339.86 g/mol | [1] |

| Appearance | Light tan solid | [1] |

| Melting Point | >198°C (decomposes) | [1] |

| Solubility | Soluble in Chloroform, Methanol, and DMSO (10 mg/mL) | [1][2] |

| Storage | Store at -20°C | [1] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [3] |

Note on Solubility: While soluble in the aforementioned organic solvents, this compound is practically insoluble in water[2]. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final desired concentration.

Mechanism of Action: Modulating the Calcium-Sensing Receptor

This compound, like its unlabeled counterpart, functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR)[4]. The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis in the body.

The CaSR Signaling Pathway:

Activation of the CaSR by extracellular calcium or allosteric modulators like Calindol triggers a cascade of intracellular signaling events. This process is crucial for regulating parathyroid hormone (PTH) secretion and renal calcium handling.

Caption: The CaSR signaling pathway initiated by extracellular Ca²⁺ and positively modulated by Calindol.

As a PAM, Calindol enhances the sensitivity of the CaSR to extracellular calcium, leading to a more robust downstream signaling response at lower calcium concentrations. This property is invaluable for studying the physiological and pathological roles of the CaSR.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. It can also be used in functional assays to study the CaSR.

Protocol 1: Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for the quantification of unlabeled Calindol in a biological matrix, such as plasma.

Caption: A typical workflow for sample preparation and LC-MS/MS analysis using a stable isotope-labeled internal standard.

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

-

Prepare a series of working standard solutions of unlabeled Calindol in the same solvent to create a calibration curve.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, add a fixed amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions (Suggested):

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both unlabeled Calindol and Calindol-13C,d2.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of Calindol in the unknown samples from the calibration curve.

-

Rationale for Key Steps:

-

Stable Isotope-Labeled Internal Standard: The use of Calindol-13C,d2 ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification[5].

-

Protein Precipitation: Acetonitrile is a common and effective solvent for precipitating plasma proteins, which can interfere with the analysis.

-

MRM Detection: This highly selective and sensitive detection mode minimizes interferences from other compounds in the sample matrix.

Protocol 2: In Vitro Functional Assay for CaSR Positive Allosteric Modulators

This protocol describes a cell-based assay to evaluate the activity of compounds as positive allosteric modulators of the CaSR by measuring intracellular calcium mobilization.

Caption: A workflow for an in vitro functional assay to screen for positive allosteric modulators of the CaSR.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human CaSR in an appropriate medium.

-

Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound (Calindol-13C,d2).

-

Add the test compound to the wells and incubate for a short period.

-

Prepare a solution of CaCl₂ at a concentration that elicits a sub-maximal response (e.g., EC₂₀).

-

Measure the baseline fluorescence.

-

Add the CaCl₂ solution to the wells and immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or a FLIPR (Fluorometric Imaging Plate Reader).

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity for each well.

-

Plot the response as a function of the test compound concentration.

-

A positive allosteric modulator will potentiate the response to the sub-maximal concentration of Ca²⁺, resulting in a leftward shift of the Ca²⁺ concentration-response curve and/or an increase in the maximal response.

-

Rationale for Key Steps:

-

Stable Cell Line: Using a cell line that stably expresses the CaSR ensures consistent and reproducible results.

-

Calcium-Sensitive Dye: Fluo-4 AM is a widely used dye that exhibits a large increase in fluorescence upon binding to intracellular calcium, providing a robust signal for receptor activation.

-

Sub-maximal Agonist Concentration: The use of an EC₂₀ concentration of Ca²⁺ allows for the detection of potentiation by the PAM. If a maximal concentration of the agonist is used, it may not be possible to observe a further increase in the response.

Conclusion

This compound is an indispensable tool for researchers engaged in the study of the Calcium-Sensing Receptor and for those in the field of drug development requiring precise quantification of its unlabeled analogue. Its well-defined physicochemical properties, coupled with its specific mechanism of action, make it a reliable and valuable reagent. The experimental protocols provided in this guide offer a solid foundation for its effective implementation in the laboratory. As with any scientific endeavor, it is crucial to meticulously validate these methods within your specific experimental context to ensure the generation of high-quality, reproducible data.

References

-

Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]

-

Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity. (2022). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Internal Standards for Protein Quantification by LC-MS/MS. (2025). PharmiWeb.com. Retrieved January 15, 2026, from [Link]

-

What Is An Internal Standard And Why Is It Used In LC-MS?. (2025). Chemistry For Everyone. Retrieved January 15, 2026, from [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. Retrieved January 15, 2026, from [Link]

-

Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. (n.d.). PNAS. Retrieved January 15, 2026, from [Link]

-

Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Test Definition: CASRG. (n.d.). Mayo Clinic Laboratories. Retrieved January 15, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

-

Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. (2011). PubMed. Retrieved January 15, 2026, from [Link]

-

Calcium Sensing Receptor Antibody / CASR (R32416). (n.d.). NSJ Bioreagents. Retrieved January 15, 2026, from [Link]

-

Recombinant Calcium Sensing Receptor (CASR). (n.d.). Cloud-Clone. Retrieved January 15, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 15, 2026, from [Link]

-

Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method. (n.d.). PLOS One. Retrieved January 15, 2026, from [Link]

-

Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Calindol = 98 HPLC 729610-18-8 [sigmaaldrich.com]

- 3. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Understanding the role of Calindol as a CaSR positive allosteric modulator

An In-Depth Technical Guide to Understanding the Role of Calindol as a CaSR Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is the principal regulator of extracellular calcium homeostasis.[1][2] Its activity is modulated by a variety of endogenous and exogenous ligands, including positive allosteric modulators (PAMs) that enhance the receptor's sensitivity to its primary ligand, Ca2+.[3][4][5] Calindol, a potent and selective CaSR PAM, has emerged as a valuable tool for studying CaSR pharmacology and as a potential therapeutic agent for disorders of calcium metabolism.[6][7] This technical guide provides a comprehensive overview of the CaSR, the principles of allosteric modulation, and a detailed examination of Calindol's mechanism of action. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of Calindol and other CaSR PAMs, designed to ensure scientific integrity and reproducibility.

The Calcium-Sensing Receptor (CaSR): A Master Regulator of Calcium Homeostasis

The CaSR is a homodimeric protein with a large extracellular domain (ECD) that binds calcium and other agonists, a seven-transmembrane (7TM) domain characteristic of GPCRs, and an intracellular C-terminal tail.[2][8] The ECD, often described as a "Venus flytrap" module, undergoes a conformational change upon calcium binding, which in turn activates the 7TM domain and initiates intracellular signaling cascades.[2][9]

Physiological Role

The primary function of the CaSR is to maintain stable blood calcium levels.[1][2] It is highly expressed in the parathyroid glands and the kidneys.[10][11] In the parathyroid gland, activation of the CaSR by elevated extracellular calcium inhibits the synthesis and secretion of parathyroid hormone (PTH).[2][12][13] Reduced PTH levels lead to decreased bone resorption, reduced renal calcium reabsorption, and diminished intestinal calcium absorption, ultimately lowering blood calcium levels.[11] Conversely, low calcium levels lead to CaSR inactivation and PTH secretion, which acts to restore normal calcium concentrations.

Signal Transduction Pathways

Upon activation, the CaSR couples to multiple heterotrimeric G proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling.[12][14][15]

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][14]

-

Other Pathways: The CaSR can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade, involving ERK1/2, JNK, and p38.[16]

Figure 1: Simplified diagram of CaSR signaling pathways.

Allosteric Modulation of the CaSR

Allosteric modulators are ligands that bind to a receptor at a site distinct from the orthosteric (primary) agonist binding site.[5] This binding induces a conformational change in the receptor that alters its affinity and/or efficacy for the orthosteric agonist.[3] In the context of the CaSR, allosteric modulators are classified as:

-

Positive Allosteric Modulators (PAMs) or Calcimimetics: These molecules enhance the sensitivity of the CaSR to extracellular calcium, shifting the concentration-response curve to the left.[3][5] This means that a lower concentration of calcium is required to activate the receptor.

-

Negative Allosteric Modulators (NAMs) or Calcilytics: These compounds decrease the sensitivity of the CaSR to calcium, shifting the concentration-response curve to the right.[3][5]

Calindol: A Potent Calcimimetic

Calindol, with the chemical name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent and selective positive allosteric modulator of the CaSR.[6][17] Unlike the endogenous agonist Ca2+, which binds to the extracellular domain, Calindol and other phenylalkylamine-based calcimimetics bind within the seven-transmembrane domain of the receptor.[3][8]

| Feature | Calindol | Cinacalcet |

| Chemical Class | Indole derivative | Phenylalkylamine derivative |

| Binding Site | 7-transmembrane (7TM) domain | 7-transmembrane (7TM) domain |

| EC50 | ~132 nM[7][18] | ~46 nM[19] |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) |

| Primary Therapeutic Use | Investigational | Treatment of secondary hyperparathyroidism and parathyroid carcinoma[3][20] |

Table 1: Comparison of Calindol and Cinacalcet.

Experimental Characterization of Calindol

To elucidate the pharmacological properties of Calindol and other CaSR PAMs, a series of well-defined in vitro and ex vivo assays are essential. The following protocols are designed to be self-validating and provide a robust framework for characterization.

In Vitro Assay: Measurement of Intracellular Calcium Mobilization

This assay is a primary method for assessing the activity of CaSR modulators. It relies on the principle that CaSR activation through the Gαq/11 pathway leads to an increase in intracellular calcium concentration. This change can be quantified using calcium-sensitive fluorescent dyes.

Workflow for Intracellular Calcium Mobilization Assay

Figure 2: Workflow for the intracellular calcium mobilization assay.

Step-by-Step Protocol:

-

Cell Culture: Seed human embryonic kidney (HEK293) cells stably expressing the human CaSR into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well. Culture for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

-

Dye Loading: Aspirate the culture medium and wash the cells once with a buffered salt solution. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with the buffered salt solution to remove any extracellular dye.

-

Compound Addition: Add varying concentrations of Calindol or other test compounds to the wells. It is crucial to include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 20 minutes) to allow the compound to interact with the receptor.

-

Calcium Stimulation: Place the 96-well plate into a fluorescence plate reader. Initiate the reading and then add a fixed, sub-maximal concentration of an extracellular calcium solution to each well to stimulate the CaSR.

-

Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response for each concentration of the test compound is determined. These values are then plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) can be calculated.

Downstream Signaling: ERK1/2 Phosphorylation Assay

This assay investigates the effect of Calindol on a key downstream signaling pathway. Activation of the CaSR can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can be quantified using methods such as Western blotting or enzyme-linked immunosorbent assays (ELISAs).

Workflow for ERK1/2 Phosphorylation Assay

Figure 3: Workflow for the ERK1/2 phosphorylation assay.

Step-by-Step Protocol:

-

Cell Culture and Starvation: Culture CaSR-expressing cells in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Treatment: Treat the cells with varying concentrations of Calindol in the presence of a fixed concentration of extracellular calcium for a specific time period (e.g., 5-15 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized values against the Calindol concentration to generate a dose-response curve.

Ex Vivo Assay: Parathyroid Hormone (PTH) Secretion

This assay directly measures the physiological effect of Calindol on its primary target tissue. It involves isolating parathyroid glands and measuring the amount of PTH secreted in response to Calindol and varying calcium concentrations.

Workflow for Ex Vivo PTH Secretion Assay

Figure 4: Workflow for the ex vivo PTH secretion assay.

Step-by-Step Protocol:

-

Tissue Isolation: Carefully dissect the parathyroid glands from an appropriate animal model.

-

Pre-incubation: Place the glands in a culture medium with a low calcium concentration (e.g., 0.5 mM) to establish a baseline of maximal PTH secretion.

-

Treatment: Transfer the glands to a series of incubation buffers containing a range of calcium concentrations, with and without a fixed concentration of Calindol.

-

Sample Collection: After a defined incubation period, collect the supernatant from each condition.

-

PTH Measurement: Measure the concentration of PTH in the collected supernatants using a species-specific PTH ELISA kit.

-

Data Analysis: Plot the PTH concentration as a function of the extracellular calcium concentration for both the Calindol-treated and untreated conditions. This will demonstrate the leftward shift in the calcium-PTH dose-response curve induced by Calindol, indicating its potentiation of the CaSR.

Therapeutic Potential and Future Directions

Positive allosteric modulators of the CaSR, such as Calindol and the FDA-approved drug Cinacalcet, have significant therapeutic potential, particularly in the treatment of hyperparathyroidism secondary to chronic kidney disease.[10][20] By increasing the sensitivity of the CaSR to calcium, these compounds can effectively suppress PTH secretion without causing hypercalcemia.

Future research in this area is likely to focus on the development of next-generation CaSR PAMs with improved pharmacokinetic and pharmacodynamic profiles.[4][19] This includes molecules with greater selectivity, longer half-lives, and potentially biased signaling properties that could offer enhanced therapeutic benefits with fewer side effects. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of such novel compounds.

References

- Breitwieser, G. E. (2013). Signaling through the extracellular calcium-sensing receptor (CaSR). Current pharmaceutical biotechnology, 14(3), 290–298.

- Alfadda, T., Saleh, A. M., Hou, J., & Al-Daghri, N. M. (2024). The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. Osteoporosis and Sarcopenia, 10(1), 1-13.

- Tokarz, R., & Strang, C. (2021). The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. Current opinion in nephrology and hypertension, 30(4), 420–428.

- Bräuner-Osborne, H., & Krogsgaard-Larsen, P. (2006). Allosteric modulation of the calcium-sensing receptor. Current neuropharmacology, 4(3), 193–200.

-

ResearchGate. (n.d.). Signaling pathways influenced by CaSR. CaSR, stimulated by calcium,... [Diagram]. Retrieved from [Link]

- Di Nora, C., & Zennaro, C. (2024). Endocrine Disorders of Calcium Signaling in Children: Neuroendocrine Crosstalk and Clinical Implications. International Journal of Molecular Sciences, 25(5), 2942.

- Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & medicinal chemistry, 24(4), 554–569.

- Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+. The Journal of biological chemistry, 280(44), 37013–37020.

- Leach, K., et al. (2013). Positive and negative allosteric modulators promote biased signaling at the calcium-sensing receptor. Endocrinology, 154(3), 1105–1116.

-

bioRxiv. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. Retrieved from [Link]

-

bioRxiv. (2024). Discovery and pharmacological characterization of nanobodies acting as potent positive allosteric modulators of the calcium-sensing receptor. Retrieved from [Link]

- Monnier, C., et al. (2020). Illuminating the allosteric modulation of the calcium-sensing receptor.

-

National Center for Biotechnology Information. (n.d.). Calindol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. Retrieved from [Link]

-

bioRxiv. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. Retrieved from [Link]

- Zhang, D., et al. (2021). Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor. Nature chemical biology, 17(10), 1047–1055.

- Seven, A. B., et al. (2023). Large library docking identifies positive allosteric modulators of the calcium-sensing receptor. Science, 380(6649), eadf9205.

- Liu, Z., & Guan, L. (2022). Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism. Frontiers in Endocrinology, 13, 976302.

-

Patsnap. (2024). What are CaSR modulators and how do they work? Retrieved from [Link]

- Cook, A. E., et al. (2018). Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. Journal of medicinal chemistry, 61(15), 6644–6659.

- Rodriguez, M., et al. (2008).

Sources

- 1. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of positive allosteric modulators for the calcium sensing receptor | bioRxiv [biorxiv.org]

- 5. What are CaSR modulators and how do they work? [synapse.patsnap.com]

- 6. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Large library docking identifies positive allosteric modulators of the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of calcium, calcitriol and its receptors in parathyroid regulation | Nefrología [revistanefrologia.com]

- 14. mdpi.com [mdpi.com]

- 15. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Calindol | C21H20N2 | CID 9882793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mybiosource.com [mybiosource.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

A Technical Guide to Labeled Calindol Hydrochloride for Advanced In Vitro and In Vivo Research

This guide provides a comprehensive technical overview for the utilization of labeled Calindol hydrochloride in sophisticated research settings. Calindol, a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), offers a unique tool for investigating calcium homeostasis and cellular signaling.[1][2] However, to fully elucidate its pharmacokinetics, target engagement, and subcellular distribution, the use of isotopically or fluorescently labeled congeners is indispensable.[][4] This document details the rationale, methodologies, and validation protocols for employing labeled Calindol hydrochloride, designed to empower researchers in drug development and cellular biology with the practical insights needed for robust and reproducible experimentation.

Part 1: Synthesis and Validation of Labeled Calindol Probes

The foundational step in any study involving a labeled compound is the synthesis and rigorous validation of the probe itself. The choice of label and its point of attachment are critical decisions that directly impact the biological activity and experimental utility of the final molecule.

The Rationale and Strategy for Labeling Calindol

Calindol primarily functions by binding to the seven-transmembrane (7TMD) domain of the CaSR, enhancing its sensitivity to extracellular calcium.[5] It has also been shown to inhibit voltage-gated Ca2+ channels (VGCCs), an important secondary activity to consider.[1] Labeling Calindol allows for direct visualization and quantification of these interactions, which is impossible with the parent compound alone.

Causality in Label Selection:

-

Radiolabeling (³H, ¹⁴C): This is the gold standard for quantitative assays where sensitivity is paramount. Radiolabeling is ideal for in vitro binding affinity studies (e.g., receptor autoradiography) and for definitive in vivo absorption, distribution, metabolism, and excretion (ADME) studies, as it allows for the tracking of all drug-related material.[6]

-

Fluorescent Labeling (e.g., Cyanine dyes): This approach is superior for high-resolution spatial and temporal tracking in real-time.[] Fluorescent probes are essential for in vitro live-cell imaging to observe the drug's subcellular localization, internalization, and dynamic interactions with its target.[7]

A critical consideration is that the label must not interfere with the molecule's biological activity. Structure-activity relationship studies of Calindol have shown that modifications to the indole portion can be well-tolerated or even enhance activity, suggesting this as a potential site for linker attachment.[8]

Caption: Conceptual workflow for the synthesis and validation of a labeled Calindol probe.

Quality Control: A Self-Validating System

The trustworthiness of any data generated rests on the quality of the labeled probe. A two-tiered validation process is mandatory.

-

Analytical Validation: The identity, purity, and stability of the labeled Calindol must be confirmed. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) confirms the correct mass of the final conjugate.

-

Biological Validation: It is crucial to demonstrate that the labeled molecule retains the biological activity of the parent compound. This is achieved by comparing the potency (EC₅₀) of labeled and unlabeled Calindol in a functional assay, such as a calcium mobilization assay in cells expressing the human CaSR. A significant deviation in potency would suggest that the label interferes with target binding, invalidating the probe for further use.

| Compound | EC₅₀ (nM) for CaSR Activation | Fold Change | Status |

| Unlabeled Calindol HCl | 132 | - | Reference |

| [³H]-Calindol HCl | 145 | 1.1 | Validated |

| Calindol-Cy5 | 198 | 1.5 | Validated |

| Calindol-FL (Hypothetical) | 950 | 7.2 | Rejected |

| Table 1: Example Biological Validation Data. The EC₅₀ of labeled compounds should be within a tolerable range (e.g., <2-3 fold) of the unlabeled parent drug. |

Part 2: In Vitro Applications and Protocols

With a validated probe, researchers can interrogate the molecular and cellular pharmacology of Calindol with high precision.

Protocol: Live-Cell Imaging with Fluorescent Calindol-Cy5

Objective: To visualize the binding and subcellular distribution of Calindol in real-time in HEK293 cells stably expressing the human Calcium-Sensing Receptor (hCaSR).

Rationale: This experiment provides direct visual evidence of target engagement at the plasma membrane and can reveal potential internalization pathways or off-target accumulation.[]

Step-by-Step Methodology:

-

Cell Preparation: Seed hCaSR-HEK293 cells onto glass-bottom confocal dishes. Grow to 60-70% confluency.

-

Staining Solution: Prepare a 1 µM solution of Calindol-Cy5 in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Co-staining (Optional): To visualize the plasma membrane, incubate cells with a green fluorescent membrane dye (e.g., CellMask™ Green) according to the manufacturer's protocol.

-

Incubation: Replace the culture medium with the Calindol-Cy5 staining solution. Incubate at 37°C for 30 minutes.

-

Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove unbound probe.

-

Imaging: Immediately image the cells using a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophores (e.g., 633 nm excitation for Cy5). Acquire images over time to observe dynamic processes.

-

Control Experiment: As a control for specificity, perform a competition experiment by pre-incubating cells with a 100-fold excess of unlabeled Calindol hydrochloride for 1 hour before adding the fluorescent probe. A significant reduction in fluorescent signal at the membrane validates specific binding.

Caption: Workflow for live-cell imaging with fluorescent Calindol.

Protocol: In Vitro Receptor Autoradiography with [³H]-Calindol

Objective: To quantify the density and distribution of Calindol binding sites in tissue sections.

Rationale: Autoradiography provides high-sensitivity anatomical mapping of target receptors.[9] This is crucial for understanding which tissues and brain regions Calindol targets, correlating target density with physiological effects. The protocol is designed to achieve equilibrium binding and effectively separate specific from non-specific signals.[10]

Step-by-Step Methodology:

-

Tissue Preparation: Using a cryostat, cut 20 µm-thick sections from frozen tissue (e.g., rat parathyroid gland or brain) and thaw-mount them onto charged microscope slides.[11] Store slides at -80°C until use.

-

Pre-incubation: Thaw slides to room temperature. Pre-incubate in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes to rehydrate tissue and dissociate endogenous ligands.[12]

-

Incubation:

-

Total Binding: Incubate slides with varying concentrations of [³H]-Calindol (e.g., 0.1-50 nM) in assay buffer for 90 minutes at room temperature to reach equilibrium.[12]

-

Non-specific Binding (NSB): For an adjacent set of slides, perform the same incubation but include a high concentration (e.g., 10 µM) of unlabeled Calindol. This signal represents binding to non-receptor sites.[9][10]

-

-

Washing: Rapidly wash the slides in ice-cold wash buffer (3 x 5 minutes) to remove unbound radioligand. Follow with a brief dip in ice-cold distilled water to remove buffer salts.[12]

-

Drying and Exposure: Dry the slides under a stream of cool air. Place the dried slides in a light-tight cassette with a tritium-sensitive phosphor screen or autoradiographic film.[13] Expose for several days to weeks, depending on signal intensity.

-

Imaging and Analysis: Scan the phosphor screen or develop the film. Use densitometry software to quantify the signal in specific regions of interest. Calculate specific binding by subtracting the NSB signal from the total binding signal.[10]

| Brain Region | Total Binding (DPM/mm²) | Non-Specific Binding (DPM/mm²) | Specific Binding (DPM/mm²) |

| Caudate Putamen | 1850 | 210 | 1640 |

| Cortex | 1230 | 190 | 1040 |

| Cerebellum | 250 | 220 | 30 |

| Table 2: Example quantitative data from a receptor autoradiography experiment, demonstrating differential specific binding of [³H]-Calindol across brain regions. |

Part 3: In Vivo and Ex Vivo Protocols

In vivo studies are critical for translating in vitro findings into a physiological context, assessing the overall behavior of a drug within a complete biological system.[14]

Protocol: Pharmacokinetic (PK) Study with [¹⁴C]-Calindol

Objective: To determine the key pharmacokinetic parameters of Calindol in a rodent model.

Rationale: A PK study is essential for understanding a drug's ADME profile, which informs dosing regimens and predicts its exposure at target tissues.[15] Using a radiolabeled compound ensures that all drug-related material, including metabolites, is accounted for.[6]

Caption: Standard workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of [¹⁴C]-Calindol (e.g., 1 mg/kg) via the tail vein. This group is essential for determining clearance and volume of distribution.[15]

-

Oral (PO) Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage. This group is used to assess oral absorption and bioavailability.

-

-

Blood Sampling: Collect blood samples (approx. 100 µL) from a cannulated vessel at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

-

Sample Processing: Centrifuge blood samples to separate plasma.

-

Quantification: Mix a known volume of plasma with a scintillation cocktail and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Plot the plasma concentration of radioactivity versus time. Use pharmacokinetic modeling software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), clearance, and half-life (T½). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol: Ex Vivo Autoradiography

Objective: To visualize the tissue distribution of Calindol after in vivo administration and confirm target engagement.

Rationale: This technique bridges the gap between PK data (how much drug is in a tissue) and target engagement (where the drug is binding within that tissue). It provides a snapshot of the drug's distribution at a specific time point under physiological conditions.[9]

Step-by-Step Methodology:

-

Dosing: Administer radiolabeled Calindol (e.g., [³H]-Calindol) to an animal at a pharmacologically active dose.

-

Sacrifice and Tissue Harvest: At a time point of interest (e.g., Tₘₐₓ as determined by the PK study), euthanize the animal and rapidly dissect the organs of interest (e.g., brain, kidneys, parathyroid).

-

Freezing: Immediately freeze the tissues in isopentane cooled by liquid nitrogen to prevent diffusion of the radioligand.[11]

-

Sectioning and Imaging: Proceed with cryosectioning, exposure, and imaging as described in the In Vitro Receptor Autoradiography protocol (Section 2.2). The resulting images will show the precise anatomical localization of the drug and its metabolites at the time of sacrifice.

Conclusion

The use of labeled Calindol hydrochloride is a powerful and necessary strategy for the rigorous investigation of its pharmacology. Fluorescently labeled probes enable the direct visualization of drug-receptor interactions in living cells, providing invaluable spatial and temporal information. Concurrently, radiolabeled Calindol allows for the definitive quantification of binding parameters in vitro and the complete characterization of its pharmacokinetic profile in vivo. By employing the detailed, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data, thereby accelerating the journey from molecular probe to potential therapeutic insight.

References

-

Gifford Bioscience. (n.d.). Data Sheet Autoradiography Protocol. [Link]

-

Adooq Bioscience. (n.d.). Calindol hydrochloride. [Link]

-

ResearchGate. (n.d.). Direct fluorescent labeling for the visualizing of small molecule drugs. [Link]

-

Lidke, D. S., et al. (2016). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH. [Link]

-

Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. [Link]

-

MDPI. (2020). A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. MDPI. [Link]

-

Gifford Bioscience. (n.d.). Receptor Autoradiography Assay. [Link]

-

Jenkinson, S., et al. (2017). L-type calcium channel antagonism - Translation from in vitro to in vivo. PubMed. [Link]

-

protocols.io. (2018). Calcium imaging. [Link]

-

protocols.io. (2022). Calcium Imaging in mDA neurons. [Link]

-

Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. [Link]

-

Devarakonda, K., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. PMC - PubMed Central. [Link]

-

JoVE Journal. (2018). Autoradiography Technique for Tissue Analysis. [Link]

-

Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). PubMed. [Link]

-

Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

-

Forschungszentrum Jülich. (n.d.). Autoradiography. [Link]

-

ACS Publications. (2022). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. [Link]

-

Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. [Link]

-

Wikipedia. (n.d.). Calcium imaging. [Link]

-

PubMed Central. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. [Link]

-

AMiner. (n.d.). Development of Phenotypic Assays for Identifying Novel Blockers of L-type Calcium Channels in Neurons. [Link]

-

Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. PubMed. [Link]

-

PubMed. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. [Link]

-

PubMed Central. (2019). A method to improve quantitative radiotracing-based analysis of the in vivo biodistribution of drug carriers. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 4. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Autoradiography [fz-juelich.de]

- 11. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Autoradiography Technique for Tissue Analysis - JoVE Journal [jove.com]

- 14. coleparmer.com [coleparmer.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to Calindol-13C,d2 Hydrochloride: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Calindol-13C,d2 Hydrochloride, a critical tool in modern pharmacological research and bioanalysis. As a stable isotope-labeled analog of the potent calcimimetic, Calindol, its primary role is to serve as a high-fidelity internal standard for quantitative mass spectrometry assays and as a tracer in metabolic studies. We will delve into the core pharmacology of its parent compound, its nuanced mechanism of action, and its practical application in the laboratory.

Core Compound Identification

This compound is a deuterated and 13C-labeled version of Calindol hydrochloride.[1][2] This isotopic labeling is fundamental to its utility, providing a distinct mass-to-charge (m/z) ratio for mass spectrometry without significantly altering its chemical properties.

| Property | Value | Source(s) |

| CAS Number | 1217828-76-6 | [1][3][4] |

| Molecular Formula | C₂₀¹³CH₁₉D₂ClN₂ | [3] |

| Molecular Weight | 339.86 g/mol | [1][3] |

| Synonyms | (R)-2-[[[1-(1-Naphthyl)ethyl]amino]methyl-13C,d2]-1H-indole Hydrochloride | [3] |

| Form | Light Tan Solid | [3] |

| Solubility | Chloroform, Methanol | [3][5] |

| Storage Temperature | -20°C | [3] |

The Target: Calcium-Sensing Receptor (CaSR) Pharmacology

To appreciate the function of Calindol, one must first understand its target: the Calcium-Sensing Receptor (CaSR). The CaSR is a member of the family C G-protein-coupled receptors (GPCRs), characterized by a large extracellular domain (ECD) where the endogenous ligand, extracellular calcium (Ca²⁺), binds.[6] This receptor is a master regulator of systemic calcium homeostasis, primarily expressed in the parathyroid glands and kidneys.

Caption: Basic structure of the Calcium-Sensing Receptor (CaSR) with binding sites for Ca²⁺ and Calindol.

Mechanism of Action: Positive Allosteric Modulation

Calindol is a calcimimetic, specifically a positive allosteric modulator (PAM) of the CaSR.[1][7][8] This means it does not directly activate the receptor on its own at the primary (orthosteric) binding site. Instead, it binds to a different (allosteric) site located within the seven-transmembrane domain (7TMD).[6] This binding event induces a conformational change that increases the receptor's sensitivity to extracellular Ca²⁺. The practical outcome is that a lower concentration of Ca²⁺ is required to activate the receptor in the presence of Calindol, effectively potentiating the natural signaling pathway.

This allosteric agonism has been elegantly demonstrated in studies using a modified CaSR where the large extracellular domain was removed. In this construct, Calindol was able to act as a strong direct agonist, highlighting that its binding site is distinct from the Ca²⁺ binding domain and resides within the 7TMD core.[6]

Beyond its primary target, Calindol has also been shown to inhibit whole-cell voltage-gated Ca²⁺ channels (VGCCs) in vascular tissues, a mechanism that may contribute to its effects on vascular reactivity.[7]

Caption: Calindol acts as a PAM, enabling CaSR activation at lower Ca²⁺ concentrations.

Key Research Applications & Protocols

The primary value of Calindol-13C,d2 HCl lies in its application as an internal standard for the precise quantification of unlabeled Calindol in complex biological matrices like plasma or serum.

Application A: Bioanalytical Quantification via LC-MS/MS